Phosphinic acid, dimethyl-, methyl ester

Description

Classification and Structural Context within Organophosphorus Chemistry

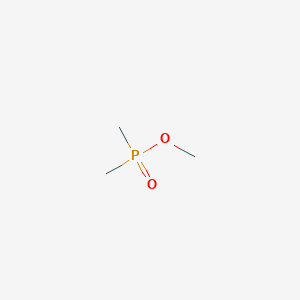

Methyl dimethylphosphinate is formally classified as the methyl ester of dimethylphosphinic acid. evitachem.com Within the broader field of organophosphorus chemistry, it belongs to the phosphinate group of compounds. A defining structural feature of phosphinates is the presence of two direct phosphorus-carbon (P-C) bonds.

The structure of methyl dimethylphosphinate consists of a central, pentavalent phosphorus atom. This phosphorus center is bonded to:

One oxygen atom via a double bond (a phosphoryl group).

Two methyl groups via single bonds, establishing its identity as a phosphinate.

One methoxy (B1213986) group (-OCH3) via a single bond, making it a methyl ester.

This configuration distinguishes it from related organophosphorus esters, such as phosphonates, which contain only one P-C bond, and phosphates, which have no P-C bonds.

| Identifier | Detail |

|---|---|

| Preferred IUPAC Name | Methyl dimethylphosphinate qmul.ac.ukeolss.net |

| Synonyms | Phosphinic acid, dimethyl-, methyl ester; Methyl dimethyl phosphonate (B1237965) evitachem.com |

| CAS Number | 14337-77-0 evitachem.com |

| Molecular Formula | C3H9O2P evitachem.com |

| Molecular Structure | (CH3)2P(O)OCH3 eolss.net |

Research Significance and Broader Implications in Chemical Sciences

The significance of methyl dimethylphosphinate in the chemical sciences stems from its utility as a building block and its involvement in specialized chemical transformations. Its research applications are primarily centered on organic synthesis, catalysis, and mechanistic studies.

In a general academic context, the compound is utilized as an intermediate for creating other organophosphorus compounds and for investigating the formation and reactivity of phosphorus-carbon bonds. evitachem.com It can undergo reactions such as hydrolysis to form phosphinic acid derivatives and can act as a nucleophile in alkylation reactions to generate new P-C bonds. evitachem.com

More specific research findings highlight its role in catalysis and reaction mechanism studies:

Catalysis: The compound has been identified as a potential ligand in complex catalyst systems for the industrial synthesis of ketones, such as acetone (B3395972) and methyl ethyl ketone. google.comgoogle.comgoogle.com

Mechanistic Studies: In studies of oxygen activation by molybdenum complexes, methyl dimethylphosphinate was identified as a key byproduct in the aerobic oxidation of trimethyl phosphane. nih.govrsc.orgrsc.org The formation of this specific molecule was a significant finding, as it represented the first observed instance of a molybdenum oxido peroxido species transferring two oxygen atoms to a single substrate molecule. rsc.orgrsc.org

Computational Chemistry: Methyl dimethylphosphinate is also included in theoretical studies as a model compound for developing and parameterizing computational solvation models. ub.edu

| Area of Research | Specific Finding or Application | Reference |

|---|---|---|

| Organic Synthesis | Serves as an intermediate for synthesizing other organophosphorus compounds. evitachem.com | evitachem.com |

| Catalysis | Used as a ligand in catalyst systems for producing methyl ethyl ketone and acetone. google.comgoogle.comgoogle.com | google.comgoogle.comgoogle.com |

| Mechanistic Chemistry | Observed as a product demonstrating a novel dual oxygen atom transfer from a molybdenum catalyst. rsc.orgrsc.org | rsc.orgrsc.org |

| Computational Chemistry | Used as a reference molecule in the study of solvation and molecular interactions. ub.edu | ub.edu |

Classical and Established Synthetic Routes

Established methods for synthesizing methyl dimethylphosphinate have been well-documented in chemical literature, providing reliable and foundational approaches for its preparation.

The Michaelis-Becker reaction provides a direct route to form the P-C bond necessary for many organophosphorus compounds. In the synthesis of methyl dimethylphosphinate, this reaction involves the deprotonation of a dialkyl phosphite (B83602) to form a phosphonate anion, which then acts as a nucleophile.

Specifically, the synthesis can be performed by reacting dimethyl phosphite (also known as dimethyl hydrogen phosphonate) with methyl iodide. researchgate.net The reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521), to generate the nucleophilic sodium dimethyl phosphite in situ. This is followed by nucleophilic substitution on methyl iodide. researchgate.net

Phase-transfer catalysis (PTC) has been explored to facilitate this reaction. However, in a liquid-liquid two-phase system (e.g., H₂O/CH₂Cl₂), the hydrolysis of the dimethyl hydrogen phosphonate reagent can significantly reduce the yield to as low as 22%. researchgate.net A more effective approach involves a solid-liquid PTC-free system, which has been shown to achieve yields of over 80%. researchgate.net

Table 1: Michaelis-Becker Reaction Conditions and Yields

| System Type | Base | Catalyst | Reported Yield | Reference |

|---|---|---|---|---|

| Liquid-Liquid (H₂O/CH₂Cl₂) | Sodium Hydroxide | Benzyl Triethyl Ammonium (B1175870) Chloride (PTC) | 22% | researchgate.net |

| Solid-Liquid (PTC-Free) | Potassium Carbonate or Sodium Hydroxide | None | >80% | researchgate.net |

The esterification of a phosphinic chloride is a standard method for forming phosphinate esters. This reaction involves the nucleophilic attack of an alcohol on the electrophilic phosphorus center of dimethylphosphinic chloride, leading to the formation of the methyl ester and hydrogen chloride as a byproduct.

The necessary precursor, dimethylphosphinic chloride, can be synthesized by reacting dimethylphosphinic acid with a chlorinating agent like thionyl chloride. enamine.net The subsequent esterification is then carried out by reacting the purified dimethylphosphinic chloride with methanol (B129727). The reaction is typically performed in the presence of a base (e.g., pyridine (B92270) or triethylamine) to neutralize the HCl generated, driving the reaction to completion. murdoch.edu.au The conversion of similar compounds like methylphosphonyl dichloride to the corresponding dialkyl esters occurs rapidly with primary alcohols. murdoch.edu.au

This method involves the direct alkylation of a pre-formed salt of dimethylphosphinic acid. The process begins with the neutralization of dimethylphosphinic acid with a suitable base, such as sodium hydroxide or sodium methoxide (B1231860), to form the sodium dimethylphosphinate salt.

This salt is then treated with a methylating agent, typically methyl iodide, in a suitable solvent. encyclopedia.pub The dimethylphosphinate anion acts as a nucleophile and displaces the iodide ion from the methyl iodide in a standard SN2 reaction. This approach is fundamentally related to the Michaelis-Becker reaction, but starts with an isolated phosphinate salt rather than generating it in situ. Related transformations, such as the methylation of phosphinic acid ammonium salts with methyl iodide, have been documented in patent literature, supporting the viability of this synthetic route. google.com

The Michaelis-Arbuzov reaction, commonly known as the Arbuzov reaction, is one of the most widely used methods for synthesizing phosphinates and other organophosphorus compounds. encyclopedia.pub The synthesis of methyl dimethylphosphinate via this route typically starts with the reaction of a trivalent phosphorus ester, such as trimethyl phosphite, with an alkyl halide like methyl iodide. encyclopedia.pubwikipedia.org

The reaction mechanism is initiated by the nucleophilic attack of the phosphorus atom on the methyl iodide, forming a phosphonium (B103445) salt intermediate. encyclopedia.pub This intermediate then undergoes a subsequent SN2 reaction where the displaced iodide anion attacks one of the methyl groups on the phosphorus, leading to the final pentavalent phosphorus product and methyl iodide. encyclopedia.pub

Various catalysts and conditions have been developed to optimize this rearrangement. Using a novel catalyst under nitrogen atmosphere and at temperatures above 180°C, a yield of 78% can be obtained. murdoch.edu.au Other approaches using benzenesulfonic acid class catalysts in a pressurized system can achieve yields greater than 93% with product purity exceeding 99%. sciforum.net Lewis acid ionic liquids have also been employed as effective catalysts for this rearrangement. enamine.net

Table 2: Arbuzov Reaction Conditions and Yields for Methyl Dimethylphosphinate Synthesis

| Starting Material | Methylating Agent | Catalyst/Conditions | Reported Yield | Reference |

|---|---|---|---|---|

| Trimethyl Phosphite | Methyl Iodide | Thermal rearrangement (>180°C) | 78% | murdoch.edu.au |

| Trimethyl Phosphite | Self-rearrangement | Benzenesulfonic acid / Pressurized heating | >93% | sciforum.net |

| Trimethyl Phosphite | Self-rearrangement | Lewis acid ionic liquid / Pressurized heating | Not specified | enamine.net |

The starting material for this route is dimethylphosphine (B1204785) oxide, a secondary phosphine (B1218219) oxide that exists predominantly in the P(V) form, (CH₃)₂P(O)H. wikipedia.org It is important to note that the phosphorus atom in dimethylphosphine oxide is already in the same oxidation state as in the final product, methyl dimethylphosphinate. Therefore, the transformation is not a formal oxidation but rather a substitution or esterification reaction at the P-H bond.

The conversion is typically achieved by first treating dimethylphosphine oxide with a base to deprotonate it, forming the corresponding phosphinate anion (e.g., sodium dimethylphosphinate). This anion then acts as a nucleophile and is subsequently alkylated with a methylating agent like methyl iodide. This two-step, one-pot process effectively converts the P-H bond of the secondary phosphine oxide into the P-O-CH₃ linkage of the final ester product. This pathway mechanistically converges with the method described under the alkylation of phosphinic acid salts.

Modern and Advanced Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of novel methods for forming P-C bonds under milder and more versatile conditions.

One significant area of development is the use of photoredox catalysis to initiate radical-based versions of classical reactions. A Radical Arbuzov Reaction has been developed that allows for the synthesis of phosphonates at room temperature under mild conditions using visible light. This method expands the scope of the reaction to include secondary and tertiary alkyl halides, which are often poor substrates in the traditional thermal Arbuzov reaction.

Another modern variant is the Silyl-Arbuzov reaction . This approach utilizes silyl (B83357) phosphites, such as tris(trimethylsilyl)phosphite, instead of alkyl phosphites. A key feature of this variant is the reversed reactivity order of alkyl halides (RCl > RBr > RI) compared to the classic Arbuzov reaction. The silyl-Arbuzov reaction is particularly advantageous when the free phosphonic acid is the desired final product, as the silyl esters are easily hydrolyzed by the addition of water during workup. wikipedia.org

Rearrangement Reactions with Lewis Acid Catalysts

The Michaelis-Arbuzov rearrangement is a cornerstone in the synthesis of pentavalent phosphorus compounds. While typically associated with the formation of phosphonates, analogous rearrangements can be considered for phosphinate synthesis. In a related synthesis, dimethyl methylphosphonate (B1257008) is produced from trimethyl phosphite via a rearrangement reaction catalyzed by a Lewis acid. google.comgoogle.com

In this process, trimethyl phosphite is heated in the presence of a Lewis acid catalyst, such as a benzenesulfonic acid derivative, under inert gas protection. google.com The reaction proceeds via a pressurized heating method, which can significantly shorten the reaction time. Yields for the synthesis of dimethyl methylphosphonate using this method have been reported to be as high as 95%. google.com

| Catalyst | Temperature (°C) | Pressure (atm) | Time (h) | Yield (%) |

| Anhydrous benzenesulfonic acid | 150-180 | 2.4-3.9 | 2 | 85 |

| Anhydrous p-toluenesulfonic acid | 130-150 | 1.2-1.5 | 12 | 95 |

| p-Nitrobenzenesulfonic acid | 150-170 | 1.8-2.3 | 3 | 90 |

This data represents the synthesis of dimethyl methylphosphonate, a structurally related phosphonate ester. google.com

While this specific rearrangement leads to a phosphonate, the principle of Lewis acid-catalyzed rearrangement of trivalent phosphorus compounds is a fundamental strategy in organophosphorus synthesis. For the synthesis of methyl dimethylphosphinate, a different precursor would be required.

Microwave-Assisted Direct Esterification of Phosphinic Acids

Direct esterification of phosphinic acids with alcohols is generally inefficient under conventional thermal conditions. nih.govresearchgate.net However, the use of microwave (MW) irradiation has been shown to facilitate this transformation effectively. nih.govresearchgate.net The beneficial effect of microwave heating is attributed to its ability to overcome the high activation enthalpy of the reaction, which is kinetically controlled. nih.gov

Under microwave irradiation, dimethylphosphinic acid can be directly esterified with methanol. This method avoids the need for harsh reagents or catalysts, presenting a greener alternative to traditional methods. While conventional heating may result in conversions of only 12-15%, microwave-assisted methods can lead to significantly higher yields. nih.gov The reactions are often carried out at elevated temperatures and pressures in sealed vessels. nih.gov

This technique has been successfully applied to a variety of phosphinic acids and alcohols, suggesting its applicability for the synthesis of methyl dimethylphosphinate. mdpi.com

Esterification Utilizing Activating Agents (e.g., Dicyclohexylcarbodiimide (B1669883), N,N-Dimethylaminopyridine, T3P®)

To facilitate the esterification of dimethylphosphinic acid under milder conditions, various activating agents can be employed. These reagents work by converting the phosphinic acid into a more reactive intermediate that readily reacts with an alcohol.

Dicyclohexylcarbodiimide (DCC) and N,N-Dimethylaminopyridine (DMAP):

A widely used method for esterification is the Steglich esterification, which utilizes dicyclohexylcarbodiimide (DCC) as a coupling reagent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst. nih.govorganic-chemistry.org This method is known for its mild reaction conditions and broad applicability.

In this process, DCC activates the phosphinic acid to form a reactive O-acylisourea intermediate. The alcohol then attacks this intermediate, leading to the formation of the desired ester and dicyclohexylurea (DCU), an insoluble byproduct that can be removed by filtration. nih.gov DMAP acts as a nucleophilic catalyst, accelerating the reaction and suppressing side reactions. organic-chemistry.org This protocol has been shown to be effective for the esterification of various P(O)OH compounds with alcohols and phenols, with yields often being moderate to excellent. lookchem.com

Propylphosphonic Anhydride (T3P®):

Propylphosphonic anhydride, commercially known as T3P®, is another effective activating agent for the esterification of phosphinic acids. researchgate.net T3P® is a powerful dehydrating agent that promotes the condensation reaction between the phosphinic acid and the alcohol under mild conditions. mdpi.com Reactions using T3P® are often characterized by high yields and good functional group tolerance. researchgate.net This reagent has been successfully used for the esterification of various phosphinic acids with simple alcohols. researchgate.net

Alkylating Esterification with Combined Phase Transfer Catalysis and Microwave Irradiation

Alkylating esterification is an alternative strategy for the synthesis of phosphinate esters. This method involves the reaction of a phosphinate salt with an alkylating agent, such as an alkyl halide. The use of microwave irradiation can significantly accelerate this process. nih.gov

In a typical procedure, the phosphinic acid is first deprotonated with a base to form the corresponding phosphinate anion. This anion then acts as a nucleophile, attacking the alkylating agent (e.g., methyl iodide or dimethyl sulfate) to form the ester. The reaction can be performed in a suitable solvent under microwave irradiation to reduce reaction times and improve yields. nih.gov

While not explicitly detailed for methyl dimethylphosphinate in the reviewed literature, the combination of phase transfer catalysis (PTC) with microwave irradiation is a known technique to enhance the rate of biphasic reactions. mdpi.com A phase transfer catalyst would facilitate the transfer of the phosphinate anion from an aqueous or solid phase to an organic phase containing the alkylating agent, where the reaction would be accelerated by microwave heating.

Esterification of Phosphinic Acids by Orthocarbonyl Compounds and Orthosilicates

Orthosilicates:

The esterification of phosphinic acids using orthosilicates has been investigated, and the reactivity has been found to be highly dependent on the substitution pattern of the phosphinic acid. organic-chemistry.org This method is highly selective for the esterification of monosubstituted phosphinic acids. organic-chemistry.orgresearchgate.net Disubstituted phosphinic acids, such as dimethylphosphinic acid, have been reported to remain unchanged under these reaction conditions. organic-chemistry.orgresearchgate.net Therefore, this method is not a viable route for the synthesis of methyl dimethylphosphinate.

Orthocarbonyl Compounds (Orthoesters):

Orthoesters, such as triethyl orthoacetate and triethyl orthoformate, have been used as reagents for the esterification of carboxylic, phosphonic, and phosphinic acids. nih.govnih.gov In the case of phosphonic acids, triethyl orthoacetate has been shown to be an effective reagent, acting as both a reactant and a solvent. researchgate.net The reaction conditions, particularly temperature, can be tuned to favor the formation of either mono- or diesters of phosphonic acids. nih.gov Given their utility in esterifying related phosphorus acids, orthoesters represent a potential, though less commonly cited, method for the synthesis of methyl dimethylphosphinate from dimethylphosphinic acid.

Selective Monoalkylation of Alkyl Phosphinates

This synthetic strategy involves the formation of a new phosphorus-carbon bond by alkylating a P-H bond in an alkyl phosphinate. The general reaction is the alkylation of a monosubstituted H-phosphinate ester (a compound with one P-C, one P-H, one P=O, and one P-OR bond) to yield a disubstituted phosphinate ester.

The synthesis of methyl dimethylphosphinate via this route would theoretically involve the methylation of methyl methylphosphinate (CH₃(H)P(O)OCH₃). However, this starting material is itself a phosphinate ester. wikipedia.org This approach is therefore more relevant to the synthesis of phosphinates with two different organic groups attached to the phosphorus atom, rather than a primary route to methyl dimethylphosphinate.

Synthesis from Methylphosphonic Acid and Methanol under Specific Catalysis

The reaction of methylphosphonic acid with methanol under specific catalysis leads to the formation of dimethyl methylphosphonate, not methyl dimethylphosphinate. google.comwikipedia.org These two compounds are structural isomers but belong to different classes of organophosphorus compounds.

Methyl dimethylphosphinate: (CH₃)₂P(O)OCH₃ - a phosphinate, with two P-C bonds and one P-O-C linkage.

Dimethyl methylphosphonate: CH₃P(O)(OCH₃)₂ - a phosphonate, with one P-C bond and two P-O-C linkages.

The synthesis of dimethyl methylphosphonate from methylphosphonic acid is a well-established process, often catalyzed by acids. google.com However, this methodology is not applicable to the synthesis of methyl dimethylphosphinate as the starting material lacks the necessary second P-C bond.

Structure

3D Structure

Properties

CAS No. |

14337-77-0 |

|---|---|

Molecular Formula |

C3H9O2P |

Molecular Weight |

108.08 g/mol |

IUPAC Name |

dimethylphosphoryloxymethane |

InChI |

InChI=1S/C3H9O2P/c1-5-6(2,3)4/h1-3H3 |

InChI Key |

HAXBLJDZJKJLHZ-UHFFFAOYSA-N |

Canonical SMILES |

COP(=O)(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Esterification Using Diazomethane (B1218177)

The esterification of phosphinic acids using diazomethane offers a mild and efficient method for the synthesis of their corresponding methyl esters. This reaction is particularly advantageous as it proceeds under gentle conditions, often at room temperature, and the primary byproduct is nitrogen gas, which simplifies product isolation. The general mechanism involves the protonation of diazomethane by the acidic phosphinic acid, followed by a nucleophilic attack of the resulting phosphinate anion on the methyldiazonium cation. This process leads to the formation of the methyl ester and the evolution of nitrogen gas.

While specific studies detailing the esterification of dimethylphosphinic acid with diazomethane are not prevalent in the readily available literature, the reaction is a well-established method for analogous compounds, such as other dialkylphosphinic acids and arylphosphinic acids. The principle of this synthetic route is based on the acidic nature of the P-OH group in phosphinic acids, which is sufficient to react with the basic carbon of diazomethane.

For instance, the preparation of a structurally similar compound, methyl di-tert-butylphosphinate, has been successfully achieved using this methodology. The synthesis involves the addition of a diazomethane solution to a solution of di-tert-butylphosphinic acid in methanol (B129727). cdnsciencepub.com Following the reaction, the solvent is removed, and the resulting methyl ester can be purified by distillation. cdnsciencepub.com This example underscores the applicability of diazomethane for the esterification of sterically hindered phosphinic acids. Given the structural and chemical similarities, a comparable reaction is expected to proceed efficiently for dimethylphosphinic acid.

The reaction is typically carried out in an inert solvent, such as diethyl ether or a mixture containing methanol. The diazomethane solution is added portion-wise to the phosphinic acid solution until the characteristic yellow color of diazomethane persists, indicating the complete consumption of the acid. The reaction is generally rapid and is driven to completion by the irreversible loss of nitrogen gas.

The table below summarizes the expected reactants and products for the synthesis of methyl dimethylphosphinate via this method, based on the established reactivity of phosphinic acids with diazomethane.

| Reactant 1 | Reactant 2 | Product | Byproduct |

| Dimethylphosphinic acid | Diazomethane | Phosphinic acid, dimethyl-, methyl ester | Nitrogen gas |

Detailed research findings, including specific reaction conditions and yields for the esterification of dimethylphosphinic acid with diazomethane, would require further dedicated experimental investigation. However, based on the high efficiency of this reaction with other phosphinic and phosphonic acids, a high yield of methyl dimethylphosphinate can be anticipated under optimized conditions.

Mechanistic Investigations and Reaction Dynamics

Nucleophilic Reactivity and Phosphorus-Carbon Bond Formation

The reactivity of methyl dimethylphosphinate, the methyl ester of dimethylphosphinic acid, is characterized by the electrophilic nature of the phosphorus atom and the potential for nucleophilic attack at both the phosphorus center and the methyl ester carbon. The phosphorus-carbon (P-C) bonds in the dimethylphosphinyl group are generally stable, while the P-O-C linkage of the ester is the primary site of reactivity.

The compound can act as a precursor in alkylation reactions for the formation of new phosphorus-carbon bonds. In these reactions, the phosphinate ester can be deprotonated at the P-H group of a precursor H-phosphinate, followed by nucleophilic attack on an electrophile. However, for methyl dimethylphosphinate itself, which lacks a P-H bond, direct nucleophilic action from the phosphorus atom is not a primary pathway. Instead, reactions typically involve nucleophilic attack on the phosphorus atom.

General nucleophilic substitution at the phosphorus center can be described by two main processes: attack at the phosphorus atom leading to P-O bond cleavage, and attack at the ester's carbon atom, resulting in C-O bond cleavage. The preferred pathway is influenced by several factors, including the nature of the nucleophile and the reaction conditions. For instance, in hydrolysis reactions, water acts as the nucleophile, attacking the phosphorus center to cleave the ester bond. nih.gov Similarly, in esterification or transesterification, an alcohol molecule is the nucleophile. nih.gov

The formation of P-C bonds is a fundamental process in organophosphorus chemistry. While not a direct reaction of methyl dimethylphosphinate as a nucleophile, related synthetic methods provide insight into P-C bond formation dynamics. The Michaelis-Arbuzov reaction, for example, involves the nucleophilic attack of a trivalent phosphorus species, like a trialkyl phosphite (B83602), on an alkyl halide to form a phosphonate (B1237965). This reaction proceeds through a quasiphosphonium salt intermediate. Another significant method is the palladium-catalyzed cross-coupling reaction, which can form P-C bonds under milder conditions than traditional methods.

Hydrolytic Pathways and Degradation Mechanisms

The hydrolysis of methyl dimethylphosphinate to dimethylphosphinic acid and methanol (B129727) is a key degradation pathway. This process can be catalyzed by acids or bases, and the underlying mechanisms have been the subject of detailed kinetic and stereochemical studies.

Under acidic conditions, the hydrolysis of phosphinate esters like methyl dimethylphosphinate can proceed through several mechanistic pathways, primarily the A_Ac2 and A_Al1 mechanisms. nih.gov The distinction lies in the site of bond cleavage and the molecularity of the rate-determining step.

A_Ac2 Mechanism : This is a bimolecular mechanism involving acyl-oxygen (P-O) cleavage. The reaction is initiated by the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center in the rate-determining step. This pathway involves the cleavage of the P-O bond. nih.gov Studies on various methyl dialkylphosphinates have shown that kinetic data, including bell-shaped pH-rate profiles, Bunnett-Olsen and Yates-McClelland parameters, and entropies of activation, support an A2 (bimolecular) mechanism for these methyl esters. nih.gov

A_Al1 Mechanism : This is a unimolecular mechanism characterized by alkyl-oxygen (C-O) cleavage. In this pathway, the ester oxygen is protonated, followed by the rate-determining departure of the protonated methanol molecule to form a carbocation. This carbocation is then rapidly captured by water. This mechanism is less common for methyl esters but can become significant for esters with bulky alkyl groups or those that can form stable carbocations. nih.gov

The table below summarizes key kinetic parameters from studies on the acid-catalyzed hydrolysis of methyl dialkylphosphinates, which support the A2 mechanism.

| Parameter | Observed Value/Range | Implication for Mechanism |

| Bunnett-Olsen (φ) | 0.91 to 1.28 | Consistent with a bimolecular reaction where water acts as a nucleophile. nih.gov |

| Yates-McClelland (r) | 0.61 to 2.6 | Supports an A2-type mechanism. nih.gov |

| Entropies of Activation (ΔS‡) | -18 to -24 cal mol⁻¹ K⁻¹ | The negative values indicate an ordered transition state, characteristic of a bimolecular (A2) process. nih.gov |

| pKa of Esters | -2.4 to -3.3 | Indicates the basicity of the ester and its propensity for protonation in acidic media. nih.gov |

This data is based on studies of a series of methyl dialkylphosphinates.

In alkaline conditions, the hydrolysis of phosphinate esters follows a different pathway. The hydroxide (B78521) ion (OH⁻), a strong nucleophile, directly attacks the electrophilic phosphorus atom. nih.gov This leads to the formation of a pentacoordinate intermediate or transition state. Subsequent expulsion of the methoxide (B1231860) leaving group (⁻OCH₃) results in the formation of the dimethylphosphinate anion. This process is analogous to the B_Ac2 mechanism in carboxylic ester hydrolysis and involves P-O bond cleavage. nih.gov

Unlike acid-catalyzed hydrolysis, polar and steric effects have a more pronounced influence on the rate of base-catalyzed hydrolysis. nih.gov For instance, the reaction rate of methyl esters under basic conditions is significantly faster—by a factor of about 1000—than that of isopropyl esters, highlighting the sensitivity of the reaction to steric hindrance around the phosphorus center. nih.gov The mechanism is generally considered a direct displacement (SN2-like) process at the phosphorus atom.

Apart from hydrolysis, phosphinate esters can be dealkylated using silyl (B83357) halides, most notably iodotrimethylsilane (B154268) (TMSI) or bromotrimethylsilane (B50905) (TMSBr). This reaction provides a mild and efficient method for cleaving the C-O bond to yield the silylated phosphinate, which can then be easily hydrolyzed to the phosphinic acid.

The mechanism involves the nucleophilic attack of the phosphoryl oxygen on the silicon atom of the trimethylsilyl (B98337) halide, with the concurrent attack of the halide ion on the methyl group of the ester. This concerted process or a two-step sequence involving a phosphonium (B103445) intermediate results in the formation of a silyl phosphinate ester and methyl halide. Subsequent methanolysis or hydrolysis of the silyl ester furnishes the final phosphinic acid product. This method is particularly useful when harsh acidic or basic conditions need to be avoided.

While the chemical hydrolysis of phosphinates is well-documented, information on the specific enzymatic hydrolysis of methyl dimethylphosphinate is limited. However, the broader class of organophosphorus compounds, including phosphonates and phosphinates, can be substrates for various hydrolases. Enzymes such as phosphotriesterases and alkaline phosphatases are known to catalyze the hydrolysis of phosphate (B84403) and phosphonate esters.

For example, studies on phosphoryl analogues of glycine, which are phosphinates, have shown that they can be hydrolyzed by the enzyme α-chymotrypsin under mild conditions (37 °C), achieving quantitative conversion to the corresponding phosphinic acid. This suggests that enzymes can recognize and cleave the P-O-C bond in phosphinate esters. The catalytic mechanism of these enzymes typically involves metal-ion cofactors or specific amino acid residues (like serine) in the active site that act as nucleophiles to attack the phosphorus center, facilitating the cleavage of the ester bond. The applicability of these enzymatic approaches specifically to a simple substrate like methyl dimethylphosphinate requires further investigation.

Rearrangement Reaction Mechanisms

Rearrangement reactions are a significant class of transformations in organophosphorus chemistry. However, for a simple saturated alkyl phosphinate like methyl dimethylphosphinate, the scope for rearrangement is limited compared to more complex structures.

Many well-known organophosphorus rearrangements, such as the phosphonate-phosphinate rearrangement, require specific functional groups adjacent to the phosphorus atom. The phosphonate-phosphinate rearrangement, for instance, involves the base-induced migration of a phosphinyl group from a heteroatom (like oxygen or nitrogen) to an adjacent carbon atom. This typically occurs in α-hydroxyphosphonates or α-aminophosphonates and is driven by the formation of a more stable heteroatom-anion. As methyl dimethylphosphinate lacks such activating functional groups, it does not undergo this type of rearrangement.

Similarly, other rearrangements like the Claisen or Cope rearrangements are characteristic of unsaturated phosphonate or phosphinate esters and are not applicable to saturated systems. While thermal rearrangements can occur in some organophosphorus compounds, specific rearrangement pathways documented for methyl dimethylphosphinate under typical conditions are not prominent in the scientific literature. Its chemistry is primarily dominated by substitution reactions at the phosphorus center.

Prototropic Tautomerism in H-Phosphonates and H-Phosphinates

H-phosphinates, the parent class of compounds to which methyl dimethylphosphinate belongs, exhibit a significant chemical property known as prototropic tautomerism. This process involves a hydrogen atom moving from the phosphorus atom to an oxygen atom, establishing an equilibrium between a tetracoordinated, pentavalent P(V)-oxide form and a trivalent P(III)-hydroxy form. mdpi.comnih.gov While the tetracoordinated form is typically more stable and dominates the equilibrium, the specific balance is highly sensitive to the nature of the substituents on the phosphorus atom. researchgate.net

Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in investigating this tautomerism. mdpi.comresearchgate.net Research indicates that electron-donating substituents, such as alkyl groups, tend to stabilize the pentavalent P(V) form. Conversely, electron-withdrawing groups shift the equilibrium toward the trivalent P(III) form. mdpi.com The trivalent tautomer, possessing a lone pair of electrons on the phosphorus atom, can act as a nucleophile in reactions like the phospha-Michael addition. nih.gov The solvent environment also plays a crucial role; the pentavalent form gains greater stability in solvents with higher relative permittivity. mdpi.com The tautomerization rate, which dictates the compound's reactivity in various reactions, has been shown through theoretical and experimental studies to decrease in the order of H3PO2 > Ph2P(O)H > (PhO)2P(O)H > PhP(O)(OAlk)H > AlkP(O)(OAlk)H ≈ (AlkO)2P(O)H. acs.org

Computational and Theoretical Analysis of Reaction Energetics and Pathways

Ab initio quantum-chemical calculations have been employed to determine the detailed molecular structure and conformational landscape of simple phosphinates and related phosphorus esters. acs.org For methyl phosphinate, a closely related analog, these studies have optimized the molecular geometry and identified stable conformers using various basis sets of increasing complexity. acs.org

These calculations reveal the existence of multiple stable conformers, often with comparable energies, which is consistent with experimental observations for similar phosphorus esters. acs.org The energy profile as a function of the torsional angle around the esteric P–O bond can be mapped to understand the rotational barriers between these conformers. acs.org Such studies provide foundational data on bond lengths, bond angles, and torsional angles that define the molecule's three-dimensional structure.

Table 1: Selected Optimized Structural Parameters for Methyl Phosphinate (4-31G Basis Set)*

| Parameter | Conformer 1 (lower energy) | Conformer 2 (higher energy) |

| Bond Lengths (Å) | ||

| P=O | 1.464 | 1.465 |

| P-O | 1.603 | 1.604 |

| P-H | 1.385 | 1.385 |

| O-C | 1.455 | 1.454 |

| Bond Angles (deg) | ||

| O=P-O | 114.7 | 115.1 |

| O=P-H | 120.4 | 120.4 |

| O-P-H | 104.9 | 104.4 |

| P-O-C | 119.3 | 119.5 |

| Torsional Angles (deg) | ||

| H-P-O-C | 60.2 | -60.2 |

| O=P-O-C | -53.4 | 53.4 |

Data sourced from ab initio calculations on methyl phosphinate, a structural analog. acs.org

Density Functional Theory (DFT) is a powerful tool for elucidating the mechanisms of reactions involving organophosphorus compounds. sumitomo-chem.co.jp For dimethyl methylphosphonate (B1257008) (DMMP), a compound structurally very similar to methyl dimethylphosphinate and often used as a simulant, DFT calculations have been performed to map out the reaction pathways with atomic oxygen (O(3P)). nih.gov

These studies typically employ hybrid functionals like B3LYP with appropriate basis sets (e.g., 6-311+G(d,p)) to determine the geometries of reactants, transition states, and products. nih.gov The major reaction pathways identified for the O(3P) + DMMP system include H-atom abstraction from both the P-methyl and O-methyl groups, H-atom elimination, and methyl elimination. nih.gov DFT calculations allow for the precise characterization of transition state structures, confirming the nature of the chemical transformation occurring at the peak of the energy barrier. nih.gov Furthermore, DFT has been used to study the regioselectivity in reactions between phosphinates and other reagents, helping to explain why reactions occur at a specific atom.

The H-atom abstraction channels were found to have relatively low activation barriers, on the order of 10 kcal/mol, and are nearly thermoneutral. nih.gov In contrast, other channels, such as methyl elimination, exhibit significantly higher energy barriers (>40 kcal/mol) and a broader range of reaction enthalpies. nih.gov A two-step pathway for methyl elimination, involving an initial O-atom attack on the phosphorus center, was also identified and found to be energetically significant. nih.gov This detailed energetic information is crucial for predicting the dominant reaction pathways under different conditions.

Table 2: Calculated Reaction Barriers and Enthalpies for O(3P) + DMMP

| Reaction Channel | Barrier (kcal/mol) | Enthalpy (kcal/mol) |

| H-abstraction (P-CH3) | ~10 | ~0 (Thermoneutral) |

| H-abstraction (O-CH3) | ~10 | ~0 (Thermoneutral) |

| Other Channels | >40 | Wide Range |

Data represents approximate values from studies on dimethyl methylphosphonate (DMMP). nih.gov

Computational chemistry provides insights into the stereochemical outcomes of reactions, such as diastereoselectivity in the derivatization of H-phosphinates. In the phospha-Michael addition of H-phosphinates to alkenyl ketones, high diastereoselectivity has been observed experimentally. nih.gov This selectivity is attributed to steric effects, where bulky substituents on the phosphinate nucleophile direct the approach to the electrophile. nih.gov

Theoretical models can investigate these steric effects by calculating the transition state energies for the formation of different diastereomers. The difference in activation energies (ΔΔG‡) between the competing diastereomeric transition states determines the product ratio. By modeling phosphinates with substituents of varying sizes (e.g., adamantyl or tert-butyl), computational analysis can quantify the steric hindrance and rationalize the observed high diastereoselectivities. nih.gov These investigations help in understanding how the transfer of chirality from the phosphorus center to a newly formed carbon stereocenter occurs during the reaction. nih.gov

In addition to determining static molecular structures, computational methods provide detailed information on dynamic properties and electronic charge distribution. Ab initio and DFT calculations are used to perform thorough conformational analyses, identifying all stable low-energy structures. acs.orgresearchgate.net

For methyl phosphinate, two stable conformers were identified, with the energy difference between them calculated to be very small (0.32 kcal/mol in the 4-31G* basis). acs.org The calculated dipole moment is another important property derived from the electronic wave function, which differs slightly between conformers. For methyl phosphinate, the calculated dipole moments were 2.90 D and 3.49 D for the two stable conformers. acs.org

Furthermore, these calculations can predict vibrational frequencies, which are essential for interpreting experimental infrared (IR) and Raman spectra. researchgate.netscispace.com By diagonalizing the analytically computed force-constant matrix, a full set of vibrational modes and their corresponding frequencies can be obtained. acs.org These theoretical spectra aid in the assignment of experimental absorption bands to specific molecular motions. sci-hub.st

Table 3: Calculated Properties of Methyl Phosphinate Conformers (4-31G Basis Set)*

| Property | Conformer 1 | Conformer 2 |

| Relative Energy (kcal/mol) | 0.00 | 0.32 |

| Dipole Moment (Debye) | 2.90 | 3.49 |

Data sourced from ab initio calculations on methyl phosphinate, a structural analog. acs.org

Advanced Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of methyl dimethylphosphinate, providing detailed information about the hydrogen, carbon, and phosphorus environments within the molecule.

¹H NMR Spectroscopic Analysis

Proton (¹H) NMR spectroscopy of methyl dimethylphosphinate reveals two distinct signals corresponding to the two types of methyl groups present: those bonded directly to the phosphorus atom and the one bonded to the ester oxygen.

In studies of the acid-catalyzed hydrolysis of related compounds, the ¹H NMR spectrum of methyl dimethylphosphinate was used for its identification. mdpi.com The protons of the two P-CH₃ groups are chemically equivalent, as are the three protons of the O-CH₃ group. Due to spin-spin coupling with the phosphorus-31 nucleus, both signals appear as doublets. The coupling constant for the protons on the carbons directly attached to the phosphorus (²JP-H) is different from that of the methoxy (B1213986) protons (³JP-H), allowing for unambiguous assignment.

| Protons | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JP-H) Hz |

| P-CH ₃ (6H) | 1.48 | Doublet | 12.9 |

| O-CH ₃ (3H) | 3.63 | Doublet | 10.9 |

| Note: Data obtained from analysis of a product mixture in C₆D₆. |

¹³C NMR Spectroscopic Analysis

Carbon-13 (¹³C) NMR spectroscopy provides further structural confirmation by identifying the carbon skeleton of the molecule. The spectrum shows two signals, corresponding to the P-CH₃ and O-CH₃ carbons. Similar to ¹H NMR, these signals are split into doublets due to coupling with the phosphorus-31 nucleus. The one-bond coupling constant (¹JP-C) for the carbons directly attached to phosphorus is significantly larger than the two-bond coupling (²JP-C) for the methoxy carbon.

| Carbon | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (JP-C) Hz |

| P-C H₃ | 15.9 | Doublet | 93.3 |

| O-C H₃ | 50.4 | Doublet | 6.5 |

| Note: Data obtained from analysis of a product mixture in C₆D₆. |

³¹P NMR Spectroscopic Analysis

Phosphorus-31 (³¹P) NMR is a highly specific technique for phosphorus-containing compounds. For methyl dimethylphosphinate, the ³¹P NMR spectrum typically shows a single resonance, confirming the presence of a single phosphorus environment. The chemical shift is characteristic of a phosphinate ester. In proton-coupled ³¹P spectra, this signal would be split by the protons of the methyl groups, but it is commonly recorded with proton decoupling, resulting in a singlet. Research on the aerobic oxidation of phosphanes identified methyl dimethylphosphinate as a byproduct and confirmed its structure using ³¹P NMR. acs.orgresearchgate.net

| Nucleus | Chemical Shift (δ) ppm | Multiplicity (¹H Decoupled) |

| ³¹P | 50.8 | Singlet |

| Note: Data obtained from analysis of a product mixture in C₆D₆. |

Vibrational Spectroscopy (FTIR, ATR-FTIR, Raman)

Vibrational spectroscopy techniques like Fourier Transform Infrared (FTIR) and Raman spectroscopy are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

For methyl dimethylphosphinate, the most prominent feature in its IR spectrum is the strong absorption band corresponding to the phosphoryl (P=O) stretching vibration. This band is typically observed in the region of 1200-1250 cm⁻¹. Other key absorptions include those for C-H stretching and bending, P-C bond vibrations, and P-O-C ester linkage vibrations. While specific, comprehensive FTIR and Raman spectral data for pure methyl dimethylphosphinate are not widely published in readily accessible literature, studies on its hydrolysis have confirmed its formation and structure using these techniques in conjunction with NMR. mdpi.com For instance, a patent mentions methyl dimethylphosphinate in the context of in-situ Raman spectroscopy for monitoring chemical reactions, though it does not provide a reference spectrum for the compound itself.

Mass Spectrometry (MS, GC-MS) for Structural Identification and Degradation Product Analysis

Mass spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a powerful tool for determining the molecular weight and fragmentation pattern of a compound, which aids in its structural identification.

In the analysis of methyl dimethylphosphinate, the mass spectrum would show a molecular ion (M⁺) peak corresponding to its molecular weight. The fragmentation pattern is characteristic of the structure, with common losses including the methoxy group (-OCH₃) and methyl groups (-CH₃). This technique is particularly valuable for identifying the compound in complex mixtures or as a product of a chemical reaction. Research has confirmed the identity of methyl dimethylphosphinate as a reaction byproduct using GC-MS analysis, which separates the compound from other components before it enters the mass spectrometer for detection. acs.org

X-ray Diffraction (XRD) for Crystalline Structure Elucidation

Currently, there is no publicly available data from single-crystal X-ray diffraction studies for methyl dimethylphosphinate in major crystallographic databases. Consequently, detailed information on its solid-state structure, such as unit cell parameters, space group, and precise intramolecular dimensions, remains uncharacterized in the scientific literature.

Table of Compound Names

| Systematic Name | Common Name |

| Phosphinic acid, dimethyl-, methyl ester | Methyl dimethylphosphinate |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA)

Thermogravimetric Analysis (TGA) is a crucial technique used to determine the thermal stability and decomposition characteristics of a compound. In a typical TGA experiment, the mass of a sample is monitored as a function of temperature or time while it is subjected to a controlled temperature program in a specified atmosphere (e.g., nitrogen or air). The resulting data, often presented as a TGA curve (mass versus temperature) and its derivative (DTG curve, rate of mass loss versus temperature), provide valuable information about the temperatures at which decomposition events occur, the magnitude of mass loss at each step, and the amount of residual char.

A hypothetical TGA analysis of this compound would be expected to show a distinct decomposition profile. The initial weight loss would likely correspond to the cleavage of the methyl ester group, followed by the decomposition of the dimethylphosphinoyl core at higher temperatures. The exact temperatures for these events and the resulting char yield would be dependent on the experimental conditions, such as the heating rate and the atmosphere.

Hypothetical TGA Data for this compound

| Temperature (°C) | Weight % |

| 50 | 100.0 |

| 100 | 100.0 |

| 150 | 99.8 |

| 200 | 98.5 |

| 250 | 95.2 |

| 300 | 85.1 |

| 350 | 60.3 |

| 400 | 35.7 |

| 450 | 20.1 |

| 500 | 15.4 |

| 550 | 12.8 |

| 600 | 11.5 |

Note: The data in this table is hypothetical and for illustrative purposes only, as no specific experimental TGA data for this compound was found in the available literature.

Further research involving experimental TGA studies on pure this compound would be necessary to establish its definitive thermal decomposition profile and to compare its thermal stability with other related organophosphorus compounds.

Q & A

Basic: What are the primary synthetic routes for preparing dimethyl methylphosphinic acid ester?

Dimethyl methylphosphinic acid ester is synthesized via two main pathways:

- Pathway A : Reaction of diethyl chlorophosphite (CIP(OC₂H₅)₂) with controlled hydrolysis to yield P-methyl phosphinic acid ethyl ester (MPEE), which can undergo transesterification to form the methyl ester .

- Pathway B : Methane reacts with phosphorus trichloride at 500°C to form methyl dichlorophosphane (H₃CPCl₂), followed by solvolysis in alcohols to produce the corresponding ester .

Both routes require precise control of reaction conditions (e.g., temperature, stoichiometry) to minimize side products like pyrophosphoric acid derivatives, which are thermally unstable .

Advanced: How can partial esterification of phosphorus-containing calixarenes be controlled during synthesis?

Partial substitution at the lower rim of calix[4]arenes is achieved by limiting the amount of deprotonating and phosphorylating agents. For example, using substoichiometric quantities of chloromethyl dimethyl phosphine oxide ensures selective esterification without full substitution. Characterization via ³¹P NMR and mass spectrometry confirms the degree of functionalization .

Basic: What analytical techniques are critical for characterizing dimethyl methylphosphinic acid esters?

Key methods include:

- GC×GC-TOF-MS : Identifies derivatized esters (e.g., trimethylsilyl esters) via molecular ion fragments (e.g., m/z 214 for HP(OSi(CH₃)₃)₂) .

- Multinuclear NMR (¹H, ¹³C, ³¹P) : Resolves phosphorus hybridization and ester group connectivity .

- Elemental Analysis : Validates purity and stoichiometry, particularly for intermediates in glufosinate synthesis .

Advanced: What factors influence the hydrolysis kinetics of dimethyl methylphosphinic acid esters?

Hydrolysis rates depend on the ester's alkyl chain and reaction medium. For example:

- Methyl esters hydrolyze completely in 1 hour under basic conditions, whereas ethyl esters require 8 hours. Post-hydrolysis, acidic treatment liberates the free phosphinic acid .

- Alcoholysis with pentanol proceeds via nucleophilic substitution, with reaction rates monitored by ³¹P NMR to track ester exchange .

Advanced: How does derivatization affect tautomeric equilibria in phosphinic acid analysis?

Trimethylsilyl (TMS) derivatization shifts tautomeric equilibria toward hypophosphorous acid esters (HP(O)(OSi(CH₃)₃)₂), enabling detection via GC-MS. Discrepancies in pyrophosphoric acid quantification arise from its thermal instability on GC columns, necessitating complementary SIMS analysis .

Basic: How is regioselective addition of dimethyl methylphosphinic acid esters applied in synthesis?

The ester reacts regioselectively with carbon-carbon double bonds, such as in 1-cyano allyl acetate, forming intermediates for glufosinate. The reaction exploits the electrophilic phosphorus center, with regiochemistry confirmed by ¹H NMR and X-ray crystallography .

Advanced: How do dimethyl methylphosphinic acid esters compare in metal ion affinity studies?

Phosphinic acid-functionalized resins exhibit higher selectivity for Fe(III) and Hg(II) in nitric acid (0.2–4.0 M). Comparative studies show phosphonic acid esters have lower affinity due to reduced Lewis acidity, highlighting the role of phosphorus oxidation state in ion exchange .

Advanced: How can contradictory data on ester stability be resolved?

Contradictions in thermal stability (e.g., pyrophosphoric acid decomposition on GC columns vs. stable phosphinic esters ) are resolved by cross-validating GC-MS with SIMS or HPLC-MS. Method optimization, such as lower column temperatures, minimizes artifacts .

Advanced: What role do phosphinic acid esters play in polymer-supported reagents?

Bifunctional resins incorporating phosphinic acid and dimethylamine groups enhance metal ion selectivity. For example, these resins efficiently sequester Ag(I) in nitric acid, with adsorption capacity quantified via ICP-MS .

Advanced: Can dimethyl methylphosphinic acid esters direct sp³ C–H bond activation?

Yes, phosphinic amides derived from these esters enable palladium-catalyzed arylation of unactivated sp³ C–H bonds. The reaction employs Pd(OAc)₂ (10 mol%) and cesium phosphate in 1,2-dichlorobenzene, yielding arylphosphonates after directing group removal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.